1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea is a chemical compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of 1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea typically involves the reaction of 2-iodoaniline with thiocarbohydrazide to form the thiadiazole ring. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions usually involve heating the reactants in a suitable solvent such as ethanol or acetonitrile, with the use of a catalyst like triethylamine to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The iodophenyl group in the compound makes it susceptible to nucleophilic substitution reactions. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with sodium borohydride can produce amines .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound has shown promise as an anticancer agent.
Medicine: The compound’s potential as a therapeutic agent is being explored for the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea involves its interaction with specific molecular targets in cells. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it has been shown to inhibit the activity of kinases and other signaling molecules, leading to the induction of apoptosis in cancer cells .
The molecular pathways affected by the compound include the MAPK/ERK pathway and the PI3K/Akt pathway, both of which are critical for cell growth and survival. By disrupting these pathways, the compound can effectively inhibit the growth of cancer cells and induce cell death .
Comparison with Similar Compounds
1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea can be compared with other thiadiazole derivatives to highlight its uniqueness:
1-(5-Benzylthio-1,3,4-thiadiazol-2-yl)-3-phenylurea: This compound has a benzylthio group instead of an iodophenyl group, which affects its chemical reactivity and biological activity.
N-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-methoxyphenyl)urea: This compound has a methoxyphenyl group, which alters its solubility and pharmacokinetic properties.
Properties
IUPAC Name |
1-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IN4OS/c16-12-9-5-4-8-11(12)13-19-20-15(22-13)18-14(21)17-10-6-2-1-3-7-10/h1-9H,(H2,17,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEWUTAQRAIMDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.